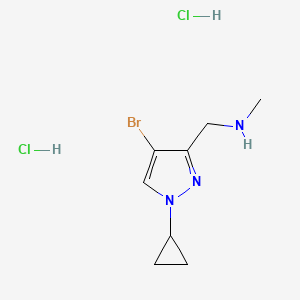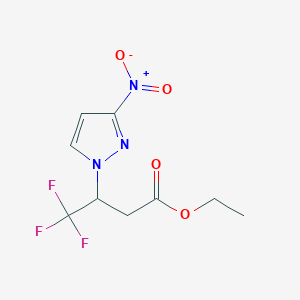
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H10F3N3O4 It is characterized by the presence of a trifluoromethyl group, a nitropyrazole moiety, and an ethyl ester functional group
准备方法
The synthesis of Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitropyrazole moiety: This step involves the nitration of pyrazole to form 3-nitropyrazole.
Introduction of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent.
Esterification: The final step involves the esterification of the intermediate compound with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitropyrazole moiety can undergo oxidation to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and nitropyrazole groups into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitropyrazole moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: This compound also contains a trifluoromethyl group but differs in its alkyne functional group.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: This compound has a similar trifluoromethyl group but contains a keto group instead of a nitropyrazole moiety.
The uniqueness of this compound lies in its combination of trifluoromethyl, nitropyrazole, and ethyl ester functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O4/c1-2-19-8(16)5-6(9(10,11)12)14-4-3-7(13-14)15(17)18/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBCGEPFWBVNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
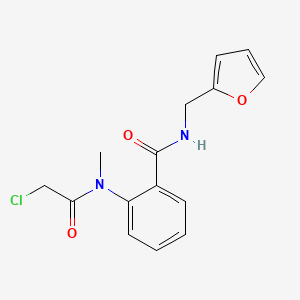
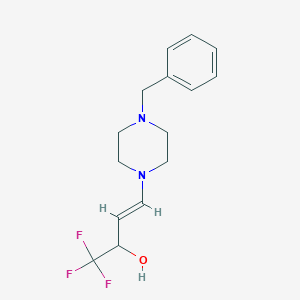
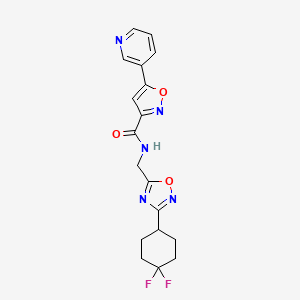
![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)
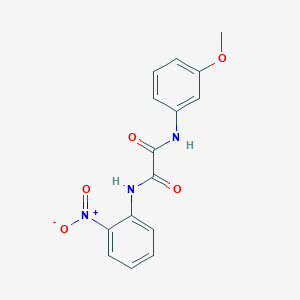
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)
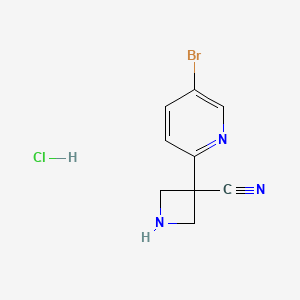
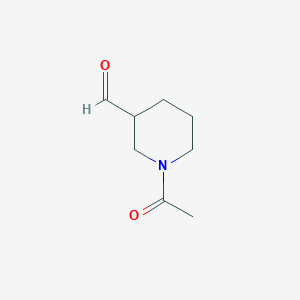
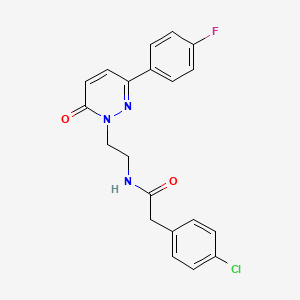
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)
